molecular formula C14H15NO B148088 (4-(p-Tolyloxy)phenyl)methanamine CAS No. 129560-03-8

(4-(p-Tolyloxy)phenyl)methanamine

Cat. No.: B148088
CAS No.: 129560-03-8
M. Wt: 213.27 g/mol
InChI Key: ZNHILEFNCURVGP-UHFFFAOYSA-N
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Description

(4-(p-Tolyloxy)phenyl)methanamine is an organic compound with the molecular formula C14H15NO It is characterized by a phenyl ring substituted with a p-tolyloxy group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(p-Tolyloxy)phenyl)methanamine typically involves the reaction of 4-methylphenol with 4-chlorobenzylamine. The process can be summarized as follows:

    Step 1: 4-methylphenol is reacted with sodium hydroxide to form the sodium salt of 4-methylphenol.

    Step 2: The sodium salt of 4-methylphenol is then reacted with 4-chlorobenzylamine in the presence of a suitable solvent, such as dimethylformamide, to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or quinones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-(p-Tolyloxy)phenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(p-Tolyloxy)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (4-(4-Methylphenoxy)phenyl)methanamine
  • (4-(p-Tolyloxy)phenyl)methanol
  • (4-(p-Tolyloxy)phenyl)acetic acid

Comparison: (4-(p-Tolyloxy)phenyl)methanamine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[4-(4-methylphenoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-9H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHILEFNCURVGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360255
Record name (4-(p-Tolyloxy)phenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129560-03-8
Record name 4-(4-Methylphenoxy)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129560-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-(p-Tolyloxy)phenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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